2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide” is a useful research compound1. Its molecular formula is C28H26N4O2S and its molecular weight is 482.62. The purity is usually 95%1.
Synthesis Analysis
There is limited information available on the synthesis of this specific compound. However, a study has synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which exhibited potent anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines1.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C28H26N4O2S2. The exact structure would require more detailed spectroscopic analysis which is not available from the current search results.
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this specific compound. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 482.62 and a molecular formula of C28H26N4O2S2. The purity is usually around 95%1.Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) on the synthesis and evaluation of antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones revealed that certain derivatives demonstrated significant broad-spectrum antitumor activity. Molecular docking studies suggested that these compounds could inhibit growth of cancer cell lines by targeting ATP binding sites of specific enzymes such as EGFR-TK and B-RAF kinase, indicating potential applications in cancer treatment (Al-Suwaidan et al., 2016).
Biological Activity of Novel Compounds
Research by G. Berest et al. (2011) on N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides demonstrated the synthesis of novel compounds with significant in vitro anticancer and antibacterial activities. One compound in particular showed selective efficacy against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Pharmacological Properties of Derivatives
A study on benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives by M. Santagati et al. (1994) explored the reaction of 2-amino-substituted compounds with ethyl cyanoacetate, resulting in derivatives that were tested for analgesic and anti-inflammatory activities. This work contributes to understanding the pharmacological properties of such derivatives (Santagati et al., 1994).
Anticonvulsant Activity
N. Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides that showed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, providing a basis for further exploration of their therapeutic potential (Bunyatyan et al., 2020).
Safety And Hazards
The specific safety and hazards related to this compound are not mentioned in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only2.
Orientations Futures
The future directions for this compound could involve further research into its potential antimicrobial properties3 and anticancer activity1. More detailed studies on its synthesis, chemical reactions, and mechanism of action would also be beneficial.
Please note that this analysis is based on the available resources and there might be more recent studies or data that are not included in this response.
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17-11-13-19(14-12-17)27-23(31)16-33-26-29-21-10-6-5-9-20(21)24-28-22(25(32)30(24)26)15-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFXOARNKWOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.